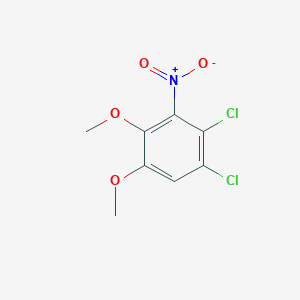
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene, also known as DDNP, is a nitroaromatic compound that has been studied for its various applications in scientific research. DDNP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a marker for the detection of explosives.
作用機序
The mechanism of action of 1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene is not fully understood. However, it has been suggested that this compound may exert its effects through the modulation of various signaling pathways, including the MAPK/ERK and NF-κB pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including:
1. Antioxidant activity: this compound has been shown to have antioxidant activity in vitro, which may contribute to its neuroprotective effects.
2. Anti-inflammatory activity: this compound has been shown to have anti-inflammatory activity in vitro and in vivo, which may contribute to its neuroprotective effects.
3. Cytotoxicity: this compound has been shown to have cytotoxic effects against various cancer cell lines, which may contribute to its anticancer activity.
実験室実験の利点と制限
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene has several advantages and limitations for lab experiments. Some of the advantages include:
1. High sensitivity: this compound is highly sensitive to shock and heat, making it a useful marker for the detection of explosives.
2. Low toxicity: this compound has low toxicity in vitro and in vivo, making it a safe compound for use in scientific research.
Some of the limitations include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
2. Lack of specificity: this compound is not highly specific for explosives and can also be detected in other materials, which can lead to false positives.
将来の方向性
There are several future directions for the study of 1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene, including:
1. Development of neuroprotective therapies: Further research is needed to determine the potential of this compound as a neuroprotective therapy for neurodegenerative diseases.
2. Development of anticancer therapies: Further research is needed to determine the potential of this compound as an anticancer therapy for various types of cancer.
3. Optimization of detection methods: Further research is needed to optimize the detection methods for this compound to increase its specificity for explosives and reduce false positives.
Conclusion:
In conclusion, this compound is a nitroaromatic compound that has been studied for its various scientific research applications. This compound has been shown to have neuroprotective and anticancer activity, as well as antioxidant and anti-inflammatory effects. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
合成法
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene can be synthesized through the reaction between 1,2-dichloro-4,5-dimethoxybenzene and nitric acid in the presence of sulfuric acid. The reaction yields this compound as a yellow crystalline powder with a melting point of 160-165°C.
科学的研究の応用
1,2-Dichloro-4,5-dimethoxy-3-nitrobenzene has been used in a variety of scientific research applications, including:
1. Detection of explosives: this compound is commonly used as a marker for the detection of explosives due to its sensitivity to shock and heat.
2. Neuroprotection: this compound has been shown to have neuroprotective effects in vitro and in vivo, making it a potential candidate for the treatment of neurodegenerative diseases.
3. Anticancer activity: this compound has been shown to have anticancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
特性
分子式 |
C8H7Cl2NO4 |
|---|---|
分子量 |
252.05 g/mol |
IUPAC名 |
1,2-dichloro-4,5-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO4/c1-14-5-3-4(9)6(10)7(11(12)13)8(5)15-2/h3H,1-2H3 |
InChIキー |
CYORCTGSWXOFIO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1OC)[N+](=O)[O-])Cl)Cl |
正規SMILES |
COC1=CC(=C(C(=C1OC)[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxyphenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B295883.png)
![3-({4-[2-(4-Bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B295885.png)
![2-Methoxy-4-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B295886.png)
![2-[4-(2-bromoethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295887.png)
![2-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}phenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295888.png)
![2-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295889.png)
![2-{3-chloro-5-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295890.png)
![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B295893.png)
![N'-[(E)-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295895.png)
![N'-[(E)-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B295896.png)
![N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide](/img/structure/B295897.png)

![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![7-Chloro-4-[4-(3-{4-[3-(4-{3-[4-(7-chloro-4-quinolinyl)-1-piperazinyl]propyl}-1-piperazinyl)propyl]-1-piperazinyl}propyl)-1-piperazinyl]quinoline](/img/structure/B295903.png)
